What is the chemical structure of Homodestcardin?
What is the chemical structure of Homodestcardin?
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Homodestcardin, a novel immunosuppressive agent. The information is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identity
Homodestcardin is a cyclic depsipeptide belonging to the destruxin family of mycotoxins. Its chemical structure is detailed below.
Chemical Name: Cyclo[N-methyl-L-alanyl-β-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-(3S)-3-methyl-L-prolyl-L-isoleucyl-N-methyl-L-isoleucyl]
Molecular Formula: C₃₂H₅₅N₅O₇
Molecular Weight: 621.82 g/mol
CAS Number: 917382-84-4
Structure:
Caption: Chemical Structure of Homodestcardin.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of Homodestcardin is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₅N₅O₇ | ChemicalBook[1] |
| Molecular Weight | 621.82 | ChemicalBook[1] |
| Boiling Point (Predicted) | 879.1 ± 65.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 13.56 ± 0.70 | ChemicalBook[1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | ChemicalBook[1] |
| Appearance | Solid | ChemicalBook[1] |
Biological Activity: Immunosuppression
Homodestcardin has demonstrated potent immunosuppressive activity. It inhibits the activation of T-cells induced by concanavalin A (Con A) with a half-maximal inhibitory concentration (IC₅₀) of 0.86 μM.[2]
Experimental Protocol: Inhibition of Concanavalin A-Induced Splenocyte Proliferation (Generalized)
The following is a generalized protocol for assessing the immunosuppressive activity of a compound by measuring the inhibition of Con A-induced splenocyte proliferation. The specific details of the protocol used for Homodestcardin are reported by Zhang, A. H., et al. (2013) but are not publicly available.
Objective: To determine the IC₅₀ value of Homodestcardin for the inhibition of T-cell proliferation stimulated by Concanavalin A.
Materials:
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Spleen from a suitable animal model (e.g., C57BL/6 mice)
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RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
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Concanavalin A (Con A) solution
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Homodestcardin stock solution (in a suitable solvent like DMSO)
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Cell proliferation reagent (e.g., MTT, [³H]-thymidine)
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96-well cell culture plates
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Incubator (37°C, 5% CO₂)
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Spectrophotometer or liquid scintillation counter
Workflow Diagram:
Caption: Experimental workflow for Con A-induced splenocyte proliferation assay.
Procedure:
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Splenocyte Isolation: Aseptically remove the spleen from a mouse and prepare a single-cell suspension in RPMI-1640 medium.
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Cell Plating: Adjust the cell concentration and seed the splenocytes into a 96-well plate.
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Compound Addition: Add serial dilutions of Homodestcardin to the wells. Include a vehicle control (e.g., DMSO).
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Stimulation: Add a predetermined optimal concentration of Con A to all wells except for the negative control.
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Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 to 72 hours.
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Proliferation Assay:
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MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.
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[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well during the last 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each concentration of Homodestcardin relative to the Con A-stimulated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Putative Mechanism of Action
The precise molecular mechanism of Homodestcardin's immunosuppressive activity has not been elucidated. However, as a member of the destruxin family, it is likely to share a similar mechanism of action with other well-studied destruxins, such as Destruxin A and B.
Destruxins are known to exert their immunosuppressive effects through various mechanisms, including:
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Inhibition of Calcineurin: Some immunosuppressants function by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.
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Modulation of Cytokine Production: Destruxins can affect the production of key cytokines involved in the immune response.
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Induction of Apoptosis in Activated T-cells: Some studies suggest that destruxins can induce programmed cell death in activated lymphocytes.
A potential signaling pathway for the immunosuppressive action of Homodestcardin, based on the known mechanisms of related compounds, is depicted below.
Caption: Putative signaling pathway for Homodestcardin's immunosuppressive action.
Disclaimer: This technical guide is based on publicly available information. The experimental protocol is a generalized representation, and the mechanism of action is proposed based on related compounds. Further research is required to elucidate the specific molecular targets and signaling pathways of Homodestcardin.
References
- 1. Fungal peptide Destruxin A plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of immunosuppressants from Trichothecium roseum co-inspired by cross-kingdom similarity in innate immunity and pharmacophore motif - PubMed [pubmed.ncbi.nlm.nih.gov]
